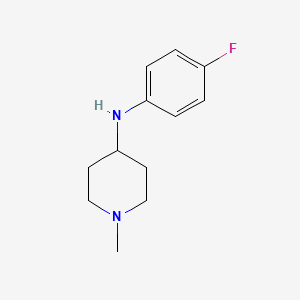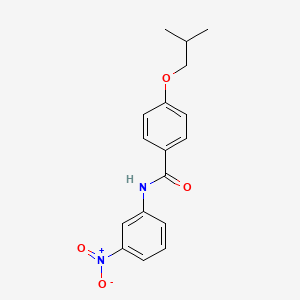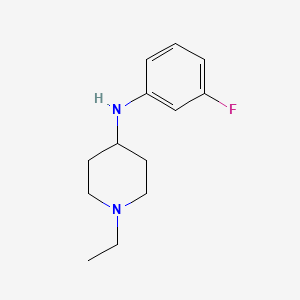
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide, also known as DCFB, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
DCFV exerts its therapeutic effects through multiple mechanisms of action. In cancer research, DCFV has been found to inhibit the activity of key enzymes involved in cancer cell growth and proliferation. In neuroprotection, DCFV has been shown to activate cellular pathways that protect neurons from oxidative stress and inflammation. In anti-inflammatory effects, DCFV has been found to inhibit the production of inflammatory cytokines by immune cells.
Biochemical and Physiological Effects:
DCFV has been found to have a variety of biochemical and physiological effects. In cancer research, DCFV has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroprotection, DCFV has been found to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species. In anti-inflammatory effects, DCFV has been found to decrease the production of inflammatory cytokines by immune cells.
Advantages and Limitations for Lab Experiments
DCFV has several advantages for lab experiments, including its relative ease of synthesis and its potential therapeutic applications. However, DCFV also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on DCFV. In cancer research, further studies are needed to determine the optimal dose and administration route for DCFV in cancer therapy. In neuroprotection, future research could focus on the potential use of DCFV in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory effects, future research could explore the potential use of DCFV in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the long-term safety and efficacy of DCFV in humans.
Conclusion:
In conclusion, DCFV is a promising chemical compound with potential therapeutic applications in cancer research, neuroprotection, and anti-inflammatory effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of DCFV and its long-term safety and efficacy in humans.
Synthesis Methods
DCFV can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with 2,4-dimethylbenzaldehyde in the presence of a base, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained through purification and recrystallization.
Scientific Research Applications
DCFV has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, DCFV has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. In neuroprotection, DCFV has been shown to protect neurons from damage caused by oxidative stress and inflammation. In anti-inflammatory effects, DCFV has been found to decrease the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2,4-dimethylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-12-3-8-16(13(2)11-12)17(21)9-10-18(22)20-15-6-4-14(19)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWLYAWCYUAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
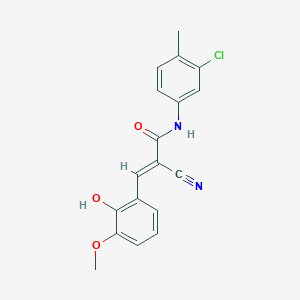
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)


![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
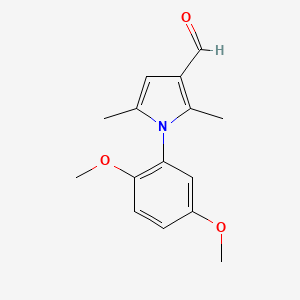
![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
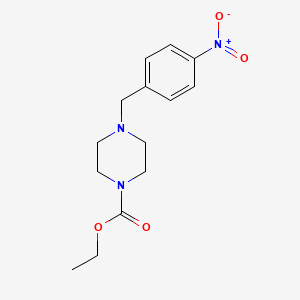
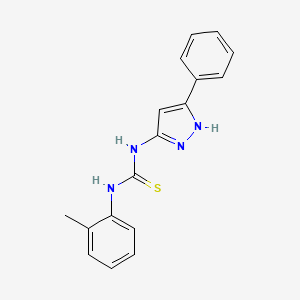
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
